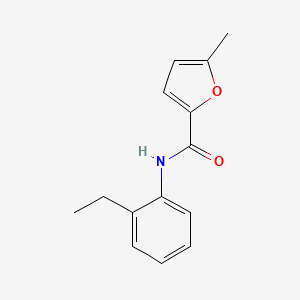

N-(2-ethylphenyl)-5-methyl-2-furamide

Descripción general

Descripción

“N-(2-ethylphenyl)-5-methyl-2-furamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “N-(2-ethylphenyl)-5-methyl-2-furamide” is not provided in the sources I found .Chemical Reactions Analysis

The chemical reactions involving “N-(2-ethylphenyl)-5-methyl-2-furamide” are not specified in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “N-(2-ethylphenyl)-5-methyl-2-furamide” are not provided in the sources I found .Aplicaciones Científicas De Investigación

Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters

Esters are essential functional groups in organic chemistry, found in numerous valuable molecules. Traditionally, esters are synthesized through acid-catalyzed esterification reactions or transesterification processes, which often involve harsh conditions and excess reactants. However, visible light-mediated photoreactions offer a sustainable and accessible alternative.

Researchers have proposed a transition metal-based and organic-based photocatalyst-free synthesis of esters from alcohols induced by visible light. This methodology can be carried out using sunlight or artificial visible light sources. Notably, phenols, which are weak nucleophiles, have successfully reacted to yield esters such as 2-ethylphenyl benzoate .

Biological Response Modifiers for Breast Cancer Therapy

Compounds similar to N-(2-ethylphenyl)-5-methylfuran-2-carboxamide have been explored for their estrogenic and antiestrogenic properties. These properties indicate their potential as biological response modifiers in the therapy of hormone-sensitive breast cancers.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-11-6-4-5-7-12(11)15-14(16)13-9-8-10(2)17-13/h4-9H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZJEXLBMAGPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

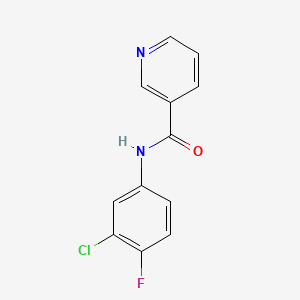

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252044 | |

| Record name | N-(2-Ethylphenyl)-5-methyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-5-methylfuran-2-carboxamide | |

CAS RN |

544679-85-8 | |

| Record name | N-(2-Ethylphenyl)-5-methyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544679-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethylphenyl)-5-methyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)

![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)

![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)

![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)